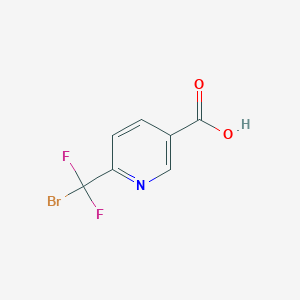

6-(Bromodifluoromethyl)pyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Bromodifluoromethyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H4BrF2NO2 . It has a molecular weight of 252.01 . This compound is typically in powder form .

Molecular Structure Analysis

The molecular structure of 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 6-position of the ring is substituted with a bromodifluoromethyl group, and the 3-position is substituted with a carboxylic acid group .Wissenschaftliche Forschungsanwendungen

Synthetic Applications and Functionalization

One study demonstrates the versatility of pyridine derivatives, including those similar to 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid, in synthetic chemistry. Researchers explored the metalation and subsequent functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, converting them into various carboxylic acids. This work highlights the strategic use of halopyridines for regioselective synthesis of complex molecules (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Analytical Chemistry Applications

In the field of analytical chemistry, different volatile carboxylic acids have been used as electronic competitors to optimize the separation of common anions on a porous graphitic carbon column. This research, while not directly involving 6-(Bromodifluoromethyl)pyridine-3-carboxylic acid, exemplifies how pyridine derivatives and their carboxylic acid functionalities can play a crucial role in improving analytical methodologies (Elfakir, Chaimbault, & Dreux, 1998).

Materials Science and Coordination Chemistry

The synthesis and structural characterization of metal-organic frameworks (MOFs) utilizing pyridine-dicarboxylic acids demonstrate the compound's potential in materials science. For instance, researchers synthesized MOFs with pyridine-2,6-dicarboxylic acid, investigating their luminescent properties and structural characteristics. Such studies illustrate the application of pyridine carboxylic acids in designing materials with specific luminescent properties (Yang, Song, Zhang, Wu, Bu, & Ren, 2012).

Reactive Extraction and Separation Processes

Research on the extraction of pyridine-3-carboxylic acid (also known as nicotinic acid) using 1-dioctylphosphoryloctane (TOPO) highlights the significance of pyridine carboxylic acids in separation processes. This study provides insights into optimizing extraction efficiency for pyridine carboxylic acids from dilute solutions, which is essential for their purification and application in various industries (Kumar & Babu, 2009).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause skin and eye irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices .

Wirkmechanismus

Target of Action

It is known that pyridinecarboxylic acids, a group to which this compound belongs, often interact with various enzymes and receptors in the body .

Mode of Action

As a pyridinecarboxylic acid derivative, it may act as an auxin-like growth regulator

Biochemical Pathways

As a pyridinecarboxylic acid derivative, it may be involved in various cellular processes, potentially influencing growth and development .

Result of Action

Given its potential role as a growth regulator, it may influence cellular proliferation and differentiation .

Eigenschaften

IUPAC Name |

6-[bromo(difluoro)methyl]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTVXFJXRGEKBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Bromodifluoromethyl)pyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2882562.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2882563.png)

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B2882572.png)

![N-[2-(5-Chloro-1-oxo-3,4-dihydroisoquinolin-2-yl)ethyl]but-2-ynamide](/img/structure/B2882574.png)

![3-(3-fluorophenyl)-7-[4-(2-phenylbutanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2882577.png)

![[3-[(2-Methylpropan-2-yl)oxy]spiro[3.3]heptan-1-yl]methanamine](/img/structure/B2882579.png)

![N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2882582.png)

![12-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one](/img/structure/B2882583.png)